6-Ketoprogesterone

Description

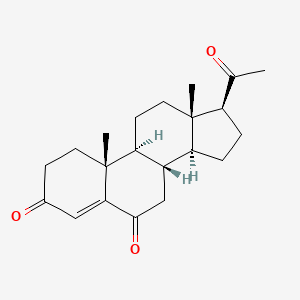

Structure

3D Structure

Propriétés

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17H,4-9,11H2,1-3H3/t14-,15+,16-,17-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASCNIPXMJNRGS-HGUQNLGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945113 | |

| Record name | 6-Ketoprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-08-5 | |

| Record name | Pregn-4-ene-3,6,20-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ketoprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC76757 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Ketoprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-KETOPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2698PNJ55U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Endogenous Biosynthesis and Occurrence

Natural Isolation and Identification from Biological Matrices

The presence of 6-ketoprogesterone as a natural steroid metabolite has been confirmed through its isolation from distinct mammalian tissues.

Presence and Isolation from Human Placentae

The definitive identification of this compound in human tissue dates back to a 1956 study by Hagopian, Pincus, Carlo, and Romanoff. nih.govwikipedia.org In their research, human placentae were perfused with a solution containing progesterone (B1679170). The subsequent analysis of the perfusates—the fluid that passed through the placental tissue—led to the successful isolation and identification of this compound alongside another, then-unknown, substance. nih.govwikipedia.org This foundational work provided the first direct evidence of the placenta's capacity to metabolize progesterone into its 6-oxo derivative.

| Isolation of this compound from Human Placentae | |

| Biological Matrix | Human Placentae |

| Methodology | Perfusion of placental tissue with progesterone. |

| Key Finding | Successful isolation and identification of this compound from the perfusate. |

| Significance | First confirmation of this compound as a metabolite of progesterone in human tissue. |

| Reference Study | Hagopian, M., Pincus, G., Carlo, J., & Romanoff, E. B. (1956). Endocrinology, 58(3), 387-8. nih.gov |

Detection and Characterization in Mammalian Brain Tissue

The brain is a recognized site for steroid synthesis and metabolism, producing compounds known as neurosteroids. While a wide range of steroids have been definitively identified in brain tissue, the presence of this compound remains an area of investigation.

In research focused on developing comprehensive screening methods for steroids in mammalian nervous tissue, this compound was included as a candidate molecule. A study aimed at characterizing the steroid content of male rat brain developed a gas capillary chromatography-electron impact mass spectrometry (GC-EIMS) procedure to screen for a wide array of potential neurosteroids. ucl.ac.uk In this work, this compound (referred to as 6-KETOPROG) was listed among the steroid standards for which diagnostic ion screening procedures were established. ucl.ac.uk However, the study's results, which unequivocally confirmed the presence of other steroids like progesterone and allopregnanolone, did not provide definitive identification of endogenous this compound in the rat brain samples analyzed. ucl.ac.uk

Putative Enzymatic Pathways in Mammalian Systems (inferred from related steroid metabolism)

The biosynthesis of this compound from progesterone is not fully elucidated but can be inferred from known steroid metabolic pathways. The transformation logically involves a two-step process: an initial hydroxylation at the C-6 position followed by the oxidation of the resulting hydroxyl group.

A primary proposed pathway involves enzymes from the Cytochrome P450 (CYP) superfamily. Specifically, 6β-hydroxylation is a known and significant route for progesterone metabolism in humans, catalyzed predominantly by the enzyme CYP3A4 . aacrjournals.org Studies have shown that CYP3A4, as well as other CYP3A subfamily members like CYP3A5 and the fetal form CYP3A7, can catalyze the 6β-hydroxylation of progesterone. jst.go.jpnih.gov This reaction produces the intermediate 6β-hydroxyprogesterone . nih.gov

Following this initial step, the conversion of the 6β-hydroxyl group to a ketone group is required to form this compound. This type of oxidation is characteristic of the hydroxysteroid dehydrogenase (HSD) family of enzymes. For instance, the interconversion between 11β-hydroxyprogesterone and 11-ketoprogesterone (B144819) is catalyzed by 11β-hydroxysteroid dehydrogenase, establishing a precedent for such a reaction. bvsalud.org Therefore, it is highly probable that a corresponding 6-hydroxysteroid dehydrogenase facilitates the oxidation of 6β-hydroxyprogesterone to this compound.

Further evidence supporting this pathway comes from studies using purified rat hepatic enzymes, which demonstrated that progesterone can be metabolized into several products, including 6β-hydroxyprogesterone and subsequently this compound. nih.govscience.gov

| Putative Biosynthetic Pathway of this compound | |||

| Step | Precursor | Enzyme (Putative) | Product |

| 1 | Progesterone | Cytochrome P450 3A4 (CYP3A4) (6β-hydroxylase activity) | 6β-Hydroxyprogesterone |

| 2 | 6β-Hydroxyprogesterone | 6-Hydroxysteroid Dehydrogenase (6-HSD) | This compound |

Table of Compounds Mentioned

Metabolic Transformations and Biological Interconversions

Microbial and Fungal Biotransformation of Progesterone (B1679170) and Steroidal Substrates

Microorganisms are powerful tools for the structural modification of steroids, capable of performing highly specific and selective reactions such as hydroxylations, oxidations, and reductions.

The introduction of a hydroxyl group into a steroid nucleus is a key step in the synthesis of many hormonal drugs. Various microorganisms can hydroxylate progesterone at different positions. For instance, studies on Bacillus sp. have shown that this bacterium can hydroxylate progesterone at the 6β- and 14α-positions. nih.gov The formation of 6β-hydroxyprogesterone is particularly relevant as it is the direct precursor to 6-ketoprogesterone via oxidation. The ability of Bacillus species to perform such hydroxylations highlights the influence of substituents on the steroid, as the presence of groups at the C-11 position can significantly alter the outcome of the biotransformation. nih.gov

Besides hydroxylation, bacteria like Bacillus sphaericus are also known to cleave the side-chain of progesterone, leading to the production of C-19 androstane (B1237026) steroids such as androstenedione (B190577) (AD) and 1,4-androstadiene-3,17-dione (ADD). researchgate.netscialert.net This demonstrates the diverse metabolic capabilities of these microorganisms in modifying the fundamental progesterone structure.

Table 1: Examples of Progesterone Biotransformation by Microorganisms

| Microorganism | Substrate | Major Products | Transformation Type |

| Bacillus sp. | Progesterone | 6β-hydroxyprogesterone, 14α-hydroxyprogesterone | Hydroxylation nih.gov |

| Bacillus sphaericus | Progesterone | Androstenedione (AD), 1,4-androstadiene-3,17-dione (ADD) | Side-chain cleavage researchgate.netscialert.net |

| Bacillus stearothermophilus | Progesterone | 20α-hydroxyprogesterone, 6β-hydroxyprogesterone, 6α-hydroxyprogesterone | Hydroxylation scispace.com |

The fungus Aspergillus tamarii has been shown to metabolize a range of steroidal substrates. nih.gov When this compound is used as a substrate, the fungus performs both reductive and oxidative transformations that target the terminal A and D rings of the steroid. nih.gov Research indicates that the functionality at specific carbon positions plays a crucial role in directing the metabolic pathway. nih.gov In the case of this compound, the presence of the keto group at the C-6 position specifically directs reductive metabolism towards ring A. nih.gov This is in contrast to C-11 functionalized steroids, where metabolism is typically directed towards ring D. nih.gov This finding underscores how the molecular structure of the steroid substrate dictates its metabolic fate within the fungal enzymatic system.

Hydroxylation and Other Modifications by Microorganisms (e.g., Bacillus sphaericus)

Role of this compound in Related Steroidogenic Pathways

Beyond microbial transformations, keto-steroids like this compound are considered for their potential roles as intermediates in complex endogenous steroid metabolic networks, such as those leading to the formation of potent androgens.

While the direct involvement of this compound in this specific pathway is not as extensively documented, the established role of its isomer, 11-ketoprogesterone (B144819), provides a strong basis for considering this compound as a potential intermediate in similar or related steroidogenic pathways. The metabolic machinery that processes 11-ketoprogesterone could potentially act on this compound, leading to the formation of other, currently uncharacterized, bioactive steroids.

The interconversion between hydroxyl- and keto-steroids is a critical regulatory step in steroid metabolism, often catalyzed by enzymes from the hydroxysteroid dehydrogenase (HSD) family. The 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms, type 1 and type 2, are well-characterized for their role in glucocorticoid metabolism, interconverting active cortisol and inactive cortisone. nih.gov

These enzymes also act on other steroid substrates, including progesterone derivatives. nih.govresearchgate.net Specifically, 11β-HSD2 efficiently catalyzes the oxidation of 11β-hydroxyprogesterone to 11-ketoprogesterone. nih.govresearchgate.net Conversely, 11β-HSD1 primarily catalyzes the reverse reaction, reducing 11-ketoprogesterone back to its hydroxyl form. researchgate.net This enzymatic shuttle between the 11-hydroxy and 11-keto forms is pivotal. Studies have detailed the kinetic parameters of these reactions, showing that 11β-HSD2 has a pronounced activity for oxidizing 11β-hydroxyprogesterone, thereby favoring the biosynthesis of 11-ketoprogesterone. nih.govresearchgate.net This well-documented interconversion of 11-ketoprogesterone serves as a model for the potential enzymatic regulation of other keto-steroids, including this compound, by similar dehydrogenase enzymes. Furthermore, 11-ketoprogesterone itself can act as an inhibitor of 11β-HSD, demonstrating the complex feedback mechanisms within these pathways. wikipedia.orgahajournals.org

Table 2: Kinetic Parameters of 11β-HSD Isoforms with Progesterone Derivatives

| Enzyme | Substrate | Product | Apparent Km (nM) | Apparent Vmax (pmol/mg/min) |

| 11β-HSD2 | 11β-hydroxyprogesterone | 11-ketoprogesterone | 116 ± 19 | 66.8 ± 3.4 |

| 11β-HSD1 | 11-ketoprogesterone | 11β-hydroxyprogesterone | 1098 ± 170 | 97.4 ± 8.1 |

| Data derived from studies on the catalytic activities of 11β-HSD isoforms. nih.govresearchgate.net |

Biological Activities and Mechanistic Investigations

Evaluation of Progestin-like and Related Hormonal Activities

Assessment of Progestational Effects

Research indicates that 6-Ketoprogesterone does not exhibit significant progestational effects. jst.go.jpergo-log.com Studies utilizing the Hooker-Forbes method, a bioassay for detecting progestins, have failed to demonstrate any progestin-like activity for this compound. jst.go.jpjst.go.jpnii.ac.jp This suggests that the introduction of a keto group at the 6th position of the progesterone (B1679170) molecule effectively nullifies its ability to act as a progestin.

Androgenic and Estrogenic Activity Profiles

Investigations into the hormonal profile of this compound reveal that it possesses minimal to no androgenic or estrogenic activity. jst.go.jpjst.go.jpnii.ac.jp Its androgenic action is reportedly as difficult to demonstrate as that of progesterone itself. lowtoxinforum.com Furthermore, it has been observed to have no significant influence on the estrous cycle in animal models. lowtoxinforum.com

Anabolic and Myotrophic Actions

Despite its lack of significant hormonal activity, this compound has been shown to possess notable myotrophic (anabolic) properties. jst.go.jpjst.go.jpnii.ac.jp Its anabolic action is considered to be nearly as potent as that of progesterone. jst.go.jpjst.go.jpnii.ac.jp Some research suggests its myotrophic action is approximately two-thirds the potency of testosterone (B1683101) propionate, though not significantly different from progesterone. lowtoxinforum.com Additionally, this compound demonstrates a strong hypertrophic effect on the preputial gland, comparable to that of 17α-hydroxyprogesterone and testosterone propionate, and significantly greater than that of progesterone. jst.go.jpjst.go.jpnii.ac.jplowtoxinforum.com

Table 1: Comparative Myotrophic and Hypertrophic Effects

| Compound | Myotrophic (Anabolic) Action | Hypertrophic Action on Preputial Gland |

| This compound | Nearly as strong as progesterone. jst.go.jpjst.go.jpnii.ac.jp | Comparable to 17α-hydroxyprogesterone and testosterone propionate; much stronger than progesterone. jst.go.jpjst.go.jpnii.ac.jplowtoxinforum.com |

| Progesterone | Baseline for comparison. | Weaker than this compound. lowtoxinforum.com |

| Testosterone Propionate | Approximately 1.5 times the potency of this compound. lowtoxinforum.com | Comparable to this compound. lowtoxinforum.com |

| 17α-hydroxyprogesterone | Not specified in the provided context. | Comparable to this compound. jst.go.jpjst.go.jpnii.ac.jplowtoxinforum.com |

Neurobiological and Central Nervous System Effects

Depressant Effects and Spinal Reflex Modulation

When administered in large doses, this compound exhibits a depressant effect on the central nervous system. jst.go.jpjst.go.jpnii.ac.jp This effect is similar to that of progesterone, showing variations with sex and a lack of an excitation phase during the induction of anesthesia. jst.go.jpjst.go.jpnii.ac.jp However, its potency in this regard is only about one-sixth to one-seventh that of progesterone. jst.go.jpjst.go.jpnii.ac.jp

In contrast to its depressant effects, this compound has been found to accelerate spinal reflexes, an action also observed with progesterone. jst.go.jpjst.go.jpnii.ac.jp Spinal reflexes are automatic motor responses to sensory stimuli that are modulated by descending pathways from the brain. tmc.edu This modulation can be influenced by various factors, including arousal and emotional state. nih.gov

Implications for Brain Function and Neurosteroid Research

The discovery of the anesthetic properties of steroids like progesterone in the mid-20th century opened the door to the field of neurosteroid research. neuroendo.org.uk Neurosteroids are steroids synthesized within the brain that can rapidly modulate brain function by interacting with neurotransmitter receptors. neuroendo.org.ukfrontiersin.org They play a crucial role in fine-tuning neuronal excitability. mdpi.com

While direct research into the broader implications of this compound for brain function is limited, its demonstrated effects on the central nervous system place it within the larger context of neurosteroid activity. jst.go.jp Progesterone itself is a precursor to the potent neurosteroid allopregnanolone, which has significant effects on mood and stress responses. neuroendo.org.uknih.gov The central nervous system effects of this compound, although weaker than progesterone's, suggest a potential interaction with neural pathways. jst.go.jpjst.go.jpnii.ac.jp

Table 2: Comparison of Central Nervous System Effects

| Effect | This compound | Progesterone |

| Depressant Effect | Present at large doses; 1/6th to 1/7th the potency of progesterone. jst.go.jpjst.go.jpnii.ac.jp | Potent depressant and anesthetic effects. neuroendo.org.uk |

| Spinal Reflex | Accelerates spinal reflex. jst.go.jpjst.go.jpnii.ac.jp | Accelerates spinal reflex. jst.go.jpjst.go.jpnii.ac.jp |

Influence on Systemic Physiological Parameters (e.g., blood pressure)

Research into the physiological effects of this compound (6-kp) has indicated that the compound has minimal impact on certain systemic functions. Specifically, early studies have shown that 6-kp has little influence on blood pressure. jst.go.jpjst.go.jpnii.ac.jp This finding distinguishes it from other steroid compounds that can exert significant effects on the cardiovascular system. For instance, prolonged exposure to certain glucocorticoids is associated with a rise in blood pressure, often linked to their influence on vascular resistance and renal function. ahajournals.org Similarly, in certain rat models of hypertension, progesterone itself has been shown to cause a significant increase in systolic blood pressure. nih.gov The observation that this compound does not share this pressor effect suggests a unique physiological profile.

Molecular Mechanisms of Action

The biological effects of a steroid are determined by its interaction with specific cellular receptors and the subsequent modulation of gene expression. The following sections explore the molecular mechanisms of this compound.

Interaction with Progesterone Receptors and Gene Expression Modulation

The interaction of this compound with progesterone receptors (PR) appears to be atypical. Early biological assays using the Hooker-Forbes method, a test for progestational activity, indicated that this compound does not demonstrate classical progestin effects. jst.go.jpnii.ac.jp This suggests a limited ability to activate the progesterone receptor in a manner identical to progesterone.

Progesterone's actions are primarily mediated by two receptor isoforms, PR-A and PR-B, which can have different transcriptional activities; PR-B is generally a transcriptional activator, while PR-A can repress the activity of PR-B and other steroid receptors. The binding of a ligand to these receptors initiates conformational changes that lead to the regulation of target gene expression. mdpi.com

While direct data on this compound is scarce, studies on related C11-oxo progestogens show that they can act as agonists for the PR-B isoform. mdpi.com This indicates that the presence of a keto group on the progesterone steroid frame can result in receptor interaction, potentially leading to a specific pattern of gene expression modulation that differs from that of progesterone. Synthetic compounds known as selective progesterone receptor modulators (SPRMs) can exhibit a range of activities from pure antagonism to mixed agonism/antagonism, highlighting the complexity of ligand-receptor interactions and their downstream effects on gene transcription. science.gov

Comparative Receptor Binding Affinity Studies (inferred from related steroid receptor research)

The affinity with which a steroid binds to its receptor is a key determinant of its biological potency. While specific relative binding affinity (RBA) data for this compound is not detailed in the available research, examining related steroid receptor studies provides a comparative context. Progesterone itself binds to the progesterone receptor with high affinity, and it also interacts with other steroid receptors, such as the mineralocorticoid receptor (MR), where it acts as an antagonist. researchgate.netwikipedia.org

Comparative studies of various synthetic progestins reveal a wide spectrum of binding affinities for the progesterone receptor. For example, the RBA of norgestimate (B1679921) is similar to that of progesterone, whereas its metabolite, 3-keto norgestimate, and the progestin levonorgestrel (B1675169) have an affinity about five times greater than progesterone. nih.gov Other compounds, such as gestodene, show an even higher affinity, approximately nine times that of progesterone. nih.gov In contrast, some progesterone metabolites exhibit weak binding to the progesterone receptor. researchgate.net These variations in binding affinity, influenced by small structural modifications to the steroid molecule, are critical for the specific biological activity of each compound.

The table below, inferred from research on related steroids, illustrates the concept of comparative receptor binding affinities.

| Compound | Receptor | Relative Binding Affinity (RBA) | Reference Compound |

| Norgestimate | Progesterone Receptor (Rabbit Uterine) | Similar to Progesterone | Progesterone |

| 17-deacetylated norgestimate | Progesterone Receptor (Rabbit Uterine) | Similar to Progesterone | Progesterone |

| 3-keto norgestimate | Progesterone Receptor (Rabbit Uterine) | ~5 times higher than Progesterone | Progesterone |

| Levonorgestrel | Progesterone Receptor (Rabbit Uterine) | ~5 times higher than Progesterone | Progesterone |

| Gestodene | Progesterone Receptor (Rabbit Uterine) | ~9 times higher than Progesterone | Progesterone |

| Levonorgestrel | Progesterone Receptor | 323% | (Implied relative to a standard) |

| Levonorgestrel | Androgen Receptor | 58% | (Implied relative to a standard) |

| Levonorgestrel | Mineralocorticoid Receptor | 17% | (Implied relative to a standard) |

| Levonorgestrel | Glucocorticoid Receptor | 7.5% | (Implied relative to a standard) |

This table is for illustrative purposes based on available data for other progestins to demonstrate the principles of comparative binding affinity, as direct RBA values for this compound were not found in the searched literature.

Structure Activity Relationship Sar Studies

Influence of the C-6 Ketone Group on Steroidal Conformation and Receptor Interaction

The C-6 ketone group also introduces a polar oxygen atom, which can act as a hydrogen bond acceptor. This creates a new potential point of interaction with amino acid residues within the ligand-binding pocket of steroid receptors. Such interactions are crucial for the stable binding and subsequent activation or inhibition of the receptor. However, early research indicated that 6-ketoprogesterone possesses little to no progestational activity, suggesting that the structural changes induced by the C-6 ketone group may not be favorable for productive interaction with the progesterone (B1679170) receptor. ergo-log.com

Studies on related steroids have shown that substitutions at the C-6 position can have dramatic effects on activity. For example, adding a methyl group at C-6, as seen in medroxyprogesterone (B1676146) acetate (B1210297), enhances progestational activity. mdpi.com In contrast, the addition of a 6,7-dehydro modification in megestrol (B1676162) acetate also impacts its biological profile. tandfonline.com These examples highlight the sensitivity of receptor interactions to the specific nature of the substituent at the C-6 position. The presence of a bulky group or a feature that alters the electronic landscape of the molecule, like the C-6 ketone, can significantly modulate its pharmacological effects.

Functional Group Directionality in Metabolic Transformations

The metabolism of this compound is directed by its three ketone groups located at carbons 3, 6, and 20. cymitquimica.com These functional groups are primary targets for metabolic enzymes, particularly reductases and cytochrome P450s, which determine the compound's biotransformation and clearance. bioscientifica.comnih.gov

Progesterone itself is extensively metabolized through the reduction of its ketone groups at C-3 and C-20 and the double bond at C-4/C-5. wikipedia.orgresearchgate.net Key enzymes involved belong to the aldo-keto reductase (AKR) superfamily, which can reduce keto groups to hydroxyl groups, and 5α/5β-reductases, which reduce the double bond. bioscientifica.comwikipedia.org For this compound, the C-6 ketone presents an additional site for such reductive metabolism. The enzymatic reduction of these keto groups is stereospecific, leading to various hydroxylated metabolites (e.g., 3α/β-hydroxy, 6α/β-hydroxy, 20α/β-hydroxy), each with potentially different biological activities. bioscientifica.comgoogle.com

Comparative Analysis with Structurally Related Progestogens and Ketosteroids

To contextualize the structure-activity relationship of this compound, it is useful to compare it with structurally analogous steroids. Progestogens can be broadly classified based on their chemical structure, such as pregnanes (related to progesterone) and estranes (related to testosterone). contemporaryobgyn.net

Medroxyprogesterone Acetate (MPA) : MPA is a synthetic progestin derived from progesterone that features a methyl group at the 6α position and an acetate group at C-17. nih.gov The 6α-methyl group significantly enhances its progestational activity and metabolic stability. mdpi.com This highlights how a small, non-polar substitution at C-6 can have a profoundly different impact on activity compared to the polar ketone group in this compound.

Megestrol Acetate (MA) : MA is another synthetic progestin that is structurally similar to MPA but contains an additional double bond between carbons 6 and 7. tandfonline.comamazonaws.com This modification further alters the conformation of the B-ring and contributes to its potent progestational and anti-cancer activities. amazonaws.com

11-Ketoprogesterone (B144819) : This isomer of this compound has the ketone group at the C-11 position instead of C-6. wikipedia.org 11-Ketoprogesterone is reported to be devoid of progestogenic activity but has effects on carbohydrate metabolism. wikipedia.org This demonstrates that the specific location of an additional ketone group on the steroid backbone is a critical determinant of its biological activity profile.

The following interactive table summarizes the key structural differences between this compound and these related steroid compounds.

| Compound Name | C-6 Substituent | Other Key Modifications | Primary Activity |

| This compound | Ketone (=O) | None | Minimal progestational activity ergo-log.com |

| Progesterone | Hydrogen (-H) | None | Natural progestogen wikipedia.org |

| Medroxyprogesterone Acetate | 6α-Methyl (-CH3) | 17α-acetoxy group | Potent synthetic progestin drugbank.com |

| Megestrol Acetate | 6-Methyl (-CH3) & Δ6 | 17α-acetoxy group, Δ6 double bond | Potent synthetic progestin amazonaws.com |

| 11-Ketoprogesterone | Hydrogen (-H) | C-11 Ketone (=O) | Affects carbohydrate metabolism wikipedia.org |

Advanced Synthetic Methodologies and Chemical Derivatization

Historical Development of Synthetic Routes for 6-Ketoprogesterone

The initial synthesis of this compound, also known as pregn-4-ene-3,6,20-trione, dates back to the late 1930s. The pioneering work of chemist Maximilian Ehrenstein laid the foundation for the chemical preparation of this oxidized form of progesterone (B1679170). Early synthetic methods were often multi-step processes, relying on classical oxidation reactions of progesterone or its derivatives. These initial routes, while groundbreaking for their time, often involved harsh reagents and lacked the high selectivity and efficiency of modern methods. A common historical approach involved the oxidation of 3,5-dienes derived from progesterone. For instance, the oxidation of pregna-3,5-dien-20-one with an excess of Jones reagent was reported to yield 6-oxoprogesterone among other products. researchgate.net Another early method involved the base-induced heterolytic fragmentation of 19-acetoxy-5α-bromo-6-oxosteroids to produce Δ⁵⁽¹⁰⁾-6-oxo-steroids. rsc.org

Modern Synthetic Strategies for this compound and its Analogues

Contemporary synthetic chemistry offers a more refined and versatile toolkit for the preparation of this compound and its analogues. These modern strategies emphasize efficiency, selectivity, and the ability to introduce diverse functionalities for biological testing.

Development of Novel Synthetic Pathways

Recent advancements have focused on developing more direct and atom-economical routes to 6-oxo steroids. One notable method involves the one-step synthesis of 6-oxo-cholestan-3β,5α-diol by the oxidation of cholesterol with iodide metaperiodate (HIO₄), showcasing a more streamlined approach to introducing the 6-oxo functionality. nih.gov Furthermore, alternative preparations of steroidal Δ⁴-3,6-diones have been developed through the oxidation of readily available steroidal 3-chloro-3,5-dienes with chromic acid. researchgate.net These newer pathways often provide higher yields and are more amenable to large-scale synthesis compared to historical methods.

Application of Radical Chemistry, Organometallic Processes, and Organocatalysis

The fields of radical chemistry, organometallic catalysis, and organocatalysis have revolutionized steroid synthesis, offering unprecedented control over reactivity and selectivity.

Radical Chemistry: Radical-mediated reactions have enabled the functionalization of previously inaccessible C-H bonds in the steroid nucleus. researchgate.net For instance, radical-mediated chain oxidation can lead to the formation of 6-oxygenated progesterone derivatives. rsc.orgkarger.com The hydroperoxy radical, generated from the protonated superoxide (B77818) anion, has been implicated in the 6-oxygenation of progesterone derivatives. rsc.org These methods provide a direct avenue for introducing functionality at the C-6 position, which can then be converted to the ketone.

Organometallic Processes: Organometallic reagents and catalysts, particularly those based on palladium, have become powerful tools for the functionalization of steroids. nih.govnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, have been employed for the modification of the steroid scaffold, including at positions that can influence the reactivity of the B-ring where the 6-keto group resides. uni-rostock.dersc.orgsnnu.edu.cn While direct palladium-catalyzed C-H oxidation to a ketone at the C-6 position of progesterone is not a standard, widely reported method, the versatility of palladium catalysis in steroid chemistry suggests its potential for developing novel synthetic routes to this compound and its analogues. nih.govacs.org

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, including steroids. researchgate.netnih.govresearchgate.net Organocatalysts, which are small organic molecules, can facilitate key bond-forming reactions with high stereocontrol. nih.gov For example, the Hajos-Parrish-Eder-Sauer-Wiechert reaction, a proline-catalyzed intramolecular aldol (B89426) reaction, is a classic example of organocatalysis in steroid synthesis, providing access to key steroidal precursors. pjsir.org While a direct organocatalytic synthesis of this compound has not been extensively detailed, the principles of organocatalysis are being applied to construct the steroid core with various functionalities, which could be adapted for the synthesis of 6-oxo analogues. researchgate.net

Chemical Modifications and Derivatization for Biological Evaluation

To explore the structure-activity relationships and develop new therapeutic agents, this compound can be chemically modified and derivatized. These modifications can alter the compound's biological activity, selectivity, and pharmacokinetic properties.

One area of interest is the synthesis of 6- and 17-substituted progesterone derivatives as potential inhibitors of 5α-reductase, an enzyme implicated in conditions like benign prostatic hyperplasia. researchgate.netnih.gov For example, a series of progesterone derivatives with substitutions at the C-6 and C-17 positions were synthesized from 17α-acetoxyprogesterone and evaluated for their biological effects. nih.gov The results indicated that certain derivatives significantly inhibited the activity of human 5α-reductase. nih.gov

Derivatization is also crucial for developing analytical methods, such as immunoassays, for the detection and quantification of steroids. For instance, progesterone can be derivatized at various positions, including C-6, to create haptens for antibody production. A common derivatization involves the introduction of a carboxymethyl oxime group at the ketone function, such as in the synthesis of this compound-6-carboxymethyloxime, which can then be coupled to a protein carrier. rsc.org

The table below summarizes some examples of derivatization of progesterone and related compounds and their applications.

| Parent Compound | Derivative | Position of Derivatization | Application | Reference |

| 17α-acetoxyprogesterone | 6-substituted progesterone derivatives | C-6 | 5α-reductase inhibition | nih.gov |

| Progesterone | Progesterone-3-(O-carboxymethyl)oxime | C-3 | Immunoassay development | dss.go.th |

| 11-ketoprogesterone (B144819) | 11α- and 11β-carboxymethyl ether derivatives | C-11 | Immunoassay development | dss.go.th |

| (E)-3β,17β-Dihydroxyandrost-4-en-6-one oxime | (E)-6-Hydroximinotestosterone | C-6 | Aromatase inhibition | rsc.org |

Microbial Biotransformation as a Synthetic Tool for Steroidal Compounds

Microbial biotransformation represents a powerful and "green" alternative to traditional chemical synthesis for the modification of steroids. nih.gov Microorganisms, particularly fungi and bacteria, possess a wide array of enzymes that can catalyze highly regio- and stereoselective reactions on the steroid nucleus, often at positions that are difficult to access through conventional chemistry. mdpi.com

The hydroxylation of progesterone at various positions is a well-documented microbial transformation. Several fungal species, including those from the genera Aspergillus and Bacillus, are known to hydroxylate progesterone. researchgate.netnih.govnih.gov Specifically, the introduction of a hydroxyl group at the C-6 position, leading to the formation of 6β-hydroxyprogesterone, has been reported for various strains. mdpi.comresearchgate.netnih.govresearchgate.net For example, Aspergillus niger and Bacillus species have been shown to produce 6β-hydroxyprogesterone from progesterone. researchgate.netnih.govnih.gov While the direct microbial conversion of progesterone to this compound is not as commonly reported, the formation of 6β-hydroxyprogesterone is a critical first step. This intermediate can then potentially be oxidized to the corresponding ketone by other microbial enzymes or through a subsequent chemical step.

Furthermore, studies have shown that this compound itself can be a substrate for microbial transformation. For instance, the fungus Aspergillus tamarii has been shown to carry out reductive and oxidative transformations on both the A and D rings of this compound. nih.gov This indicates that microbial systems can both potentially produce and further metabolize this compound.

The table below highlights some microbial transformations of progesterone and related compounds relevant to the synthesis of 6-oxygenated steroids.

| Microorganism | Substrate | Product(s) | Reference |

| Aspergillus niger | Progesterone | 6β,11α-dihydroxyprogesterone, 21-hydroxyprogesterone | researchgate.netnih.gov |

| Bacillus sp. | Progesterone | 6β-hydroxyprogesterone, 14α-hydroxyprogesterone | nih.gov |

| Isaria farinosa | Progesterone | 6β,11α-dihydroxyprogesterone, 6β-hydroxy-11-oxo-progesterone | nih.gov |

| Aspergillus tamarii | This compound | Reductive and oxidative transformation products | nih.gov |

| Entomopathogenic fungi | Δ¹-progesterone | 6β-hydroxy, 6-oxo, and other hydroxylated derivatives | mdpi.com |

Analytical Techniques for Research and Quantification

Chromatographic Separation Methods for 6-Ketoprogesterone and Metabolites

Chromatographic techniques are fundamental in separating this compound from complex biological matrices and from other structurally similar steroids. The choice of method depends on the specific requirements of the analysis, such as the sample volume, the concentration of the analyte, and the desired resolution.

Thin-Layer Chromatography (TLC) serves as a straightforward and cost-effective method for the preliminary analysis and separation of steroids like this compound. researchgate.net It is particularly useful for monitoring reaction progress and for the initial identification of compounds in a mixture. researchgate.net The principle of TLC involves the separation of components based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture). nih.gov The separation is influenced by the polarity of the analytes, the stationary phase, and the mobile phase. nih.gov

For steroid analysis, silica (B1680970) gel is a commonly used stationary phase. bioline.org.br The choice of the mobile phase is critical for achieving effective separation. A variety of solvent systems can be employed, and their composition can be adjusted to optimize the separation of steroids with similar structures. bioline.org.br After development, the separated spots can be visualized under UV light or by using specific chemical reagents that react with the steroids to produce colored products. nih.gov The position of a compound on the TLC plate is characterized by its retention factor (Rf) value, which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. researchgate.net

While TLC is a powerful tool for qualitative analysis, quantitative analysis is also possible through densitometry, which measures the intensity of the separated spots. bioline.org.br

Table 1: Example TLC Systems for Steroid Separation

| Stationary Phase | Mobile Phase Examples | Application |

|---|---|---|

| Silica Gel | Cyclohexane/ethyl acetate (B1210297)/ethanol | Separation of androgens and gestagens bioline.org.br |

| Silica Gel | Chloroform (B151607)/benzene/ethanol | One-dimensional separation of androgens bioline.org.br |

| Silica Gel | Chloroform/acetone | Two-dimensional separation of androgens bioline.org.br |

This table provides examples of mobile phases used for steroid separation on silica gel TLC plates. The specific Rf values for this compound would depend on the exact conditions used.

High-Performance Liquid Chromatography (HPLC) is a more advanced and highly efficient chromatographic technique used for the separation, identification, and quantification of this compound. lgcstandards.comayestu.com It offers superior resolution, sensitivity, and speed compared to TLC. ayestu.com HPLC is widely used in pharmaceutical analysis and for measuring steroid levels in biological samples. windows.net

In HPLC, the sample is pumped through a column packed with a stationary phase at high pressure. The separation is based on the differential interactions of the analytes with the stationary and mobile phases. For steroid analysis, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. windows.net

A study detailing the separation of various steroids, including 11-Ketoprogesterone (B144819) (an isomer of this compound), utilized a Gemini C18 column with a gradient elution of 0.1% formic acid in water and 0.1% formic acid in 95% acetonitrile/water. windows.net This method achieved baseline separation of key steroids in under 20 minutes. windows.net The separated compounds are detected as they exit the column, typically using a UV detector or a mass spectrometer. windows.net HPLC methods can be validated for parameters such as linearity, accuracy, and precision to ensure reliable quantification. windows.net

Table 2: Example HPLC Conditions for Steroid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Gemini 5µm C18, 150 x 3.0 mm | windows.net |

| Mobile Phase A | 0.1% formic acid in water | windows.net |

| Mobile Phase B | 0.1% formic acid in 95% acetonitrile/water | windows.net |

| Gradient | 40% B for 4 min, then to 75% B over 11 min | windows.net |

| Flow Rate | 0.6 mL/min | windows.net |

This table outlines a specific set of HPLC conditions that have been successfully used for the separation of a mixture of steroids.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique for the analysis of volatile and thermally stable compounds like steroids. ucl.ac.uk It has been a cornerstone for urinary steroid profiling for several decades. unibe.ch The technique involves separating compounds in a gas chromatograph and then detecting and identifying them using a mass spectrometer. ucl.ac.uk

Prior to GC-MS analysis, steroids often require derivatization to increase their volatility and thermal stability. ucl.ac.uk Common derivatization reagents include methoxyamine (MOX) and N-trimethylsilylimidazole (TMSI). ucl.ac.uk The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas through a long, thin column. Separation is achieved based on the different boiling points and interactions of the compounds with the stationary phase coating the column. ucl.ac.uk

As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This ionization process causes the molecules to fragment in a reproducible manner, creating a unique mass spectrum that serves as a "fingerprint" for the compound. ucl.ac.uknih.gov By comparing the mass spectrum of an unknown compound to a library of known spectra, its identity can be confirmed. nih.gov GC-MS can be used for both qualitative and quantitative analysis of this compound and its metabolites in various biological samples, including brain tissue. ucl.ac.uk

Table 3: GC-MS Data for this compound

| Property | Value/Information | Source |

|---|---|---|

| Molecular Weight | 328.5 g/mol | ucl.ac.uk |

| Derivatization | Methoxyamine (MOX) and N-trimethylsilylimidazole (TMSI) are common for steroids. | ucl.ac.uk |

| Ionization | Electron Impact (EI) | ucl.ac.uk |

| Source of Spectrum | Prof. Spiteller, University Bayreuth, Germany | nih.gov |

This table provides key information related to the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Characterization for Structural Elucidation

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. oup.com When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds. An IR spectrum is a plot of absorbance or transmittance versus frequency (or wavenumber).

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. The carbonyl (C=O) groups of the ketone functions will show strong absorption bands in the region of 1650-1750 cm⁻¹. The presence of a ketone at the C-6 position in the steroid nucleus, in addition to the ketones at C-3 and C-20, will influence the exact position and appearance of these bands. The carbon-carbon double bond (C=C) in the A-ring of the steroid nucleus will also have a characteristic absorption. The structure of this compound has been confirmed using infrared spectroscopy. oup.comgoogle.com

Table 4: IR Spectroscopy Data for this compound

| Technique | Instrument | Source of Spectrum |

|---|---|---|

| FTIR (KBr) | Bio-Rad FTS | Forensic Spectral Research |

This table summarizes the techniques and sources for available IR spectra of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the detailed structure of a molecule in solution. nih.gov Proton NMR (¹H NMR) provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

In the ¹H NMR spectrum of this compound, each chemically distinct proton will give rise to a signal. The chemical shift of a signal indicates the electronic environment of the proton. For example, protons near electron-withdrawing groups, such as the carbonyl groups, will be shifted downfield (to a higher ppm value). The integration of the signals provides the relative number of protons of each type. The splitting pattern of a signal (singlet, doublet, triplet, etc.) arises from the interaction with neighboring protons and provides information about the connectivity of the atoms.

While a specific detailed analysis of the ¹H NMR spectrum of this compound is not provided in the search results, it is a standard technique for confirming the structure of steroids. cleanchemlab.com For comparison, the ¹H NMR spectrum of the related compound 11-Ketoprogesterone has been recorded using a Varian A-60D instrument. nih.gov Analysis of such spectra for this compound would reveal characteristic signals for the methyl protons, the vinyl proton at C-4, and the various methylene (B1212753) and methine protons of the steroid skeleton, confirming the position of the keto groups.

Ultraviolet (UV) Spectroscopy (inferred from progesterone (B1679170) analysis)

Ultraviolet (UV) spectroscopy is a widely used technique for the analysis of steroids, including progesterone and its derivatives. While specific UV absorption data for this compound is not extensively detailed in readily available literature, its structural similarity to progesterone allows for inferences to be made. Progesterone exhibits a characteristic maximum absorption (λmax) in the ultraviolet spectrum due to its α,β-unsaturated ketone chromophore in the A-ring. scribd.com This feature is fundamental for its quantification.

The progress of reactions involving steroids like progesterone can be monitored using a UV detector, typically at a wavelength of 254 nm. sci-hub.se For a more detailed analysis, the λmax for various α,β-unsaturated carbonyl compounds can be predicted using Woodward-Fieser rules. For a 6-membered ring enone, such as the one present in progesterone, the base value is 215 nm, with increments added for substituent groups. scribd.com For instance, 11-keto-progesterone, which also contains a six-membered ring, has a calculated λmax of 239 nm. scribd.com Given that this compound also possesses a six-membered ring system with an α,β-unsaturated ketone, its UV absorption characteristics are expected to be in a similar range, allowing for its detection and quantification. mac-mod.com The use of UV detection at 260 nm has been reported in the UHPLC analysis of a mixture of steroids, including 11-ketoprogesterone. mac-mod.com

It is important to note that the solvent used can influence the absorption spectrum. For example, analyses have been performed using methanol (B129727) or a mixture of water and acetonitrile as the mobile phase in liquid chromatography systems coupled with UV detection. sci-hub.senih.gov

Advanced Sample Preparation and Extraction Protocols from Complex Biological Matrices

The accurate quantification of this compound in biological samples necessitates robust sample preparation and extraction protocols to remove interfering substances. slideshare.net Biological matrices such as tissues and perfusates are complex, containing a multitude of compounds that can interfere with analytical methods. slideshare.netucl.ac.uk

A common initial step in extracting steroids from tissues is homogenization followed by extraction with organic solvents. nih.govoup.com One established method involves a two-step extraction process, first with cold methanol and then with chloroform. nih.gov The supernatants from both extractions are then combined and dried. nih.gov Another approach for liver tissue involves initial homogenization in an aqueous solution, followed by protein precipitation using acetone. oup.com The resulting protein-free solution is then subjected to liquid-liquid extraction with chloroform to separate the steroid fraction. oup.com

Solid-phase extraction (SPE) is another powerful technique for sample clean-up and concentration. researchgate.net For instance, after an initial solvent extraction, samples can be further purified using hydrophilic-lipophilic balance (HLB) extraction on polymer-based sorbents. ucl.ac.uk This can be followed by mixed-mode anion exchange chromatography to separate free steroids from their conjugated forms. ucl.ac.uk

Supercritical fluid extraction (SFE) with carbon dioxide presents a more advanced and environmentally friendly alternative to traditional solvent extraction. ucl.ac.uk By adjusting the conditions, SFE can achieve high specificity for the target analyte-matrix combination, significantly reducing sample preparation time and the use of large volumes of organic solvents. ucl.ac.uk

The choice of extraction method depends on the specific biological matrix and the subsequent analytical technique. For example, samples destined for gas chromatography-mass spectrometry (GC-MS) often require derivatization after extraction to protect thermally labile compounds and improve chromatographic behavior. ucl.ac.uk In contrast, samples for liquid chromatography-mass spectrometry (LC-MS) might undergo a simpler reconstitution in a suitable solvent after the initial extraction and clean-up steps. nih.govnih.gov The automation of these extraction procedures can further enhance reproducibility and throughput in a research setting. gerstelus.com

Detailed Research Findings on Extraction from Specific Matrices:

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 6-Ketoprogesterone

This compound (Pregn-4-ene-3,6,20-trione) is an oxidized metabolite of the steroid hormone progesterone (B1679170). caringsunshine.com First synthesized in the late 1930s and later isolated from human placental perfusates, its role in steroid biochemistry is an area of ongoing, albeit limited, investigation. ergo-log.comwikipedia.org It is structurally characterized by ketone groups at the C-3, C-6, and C-20 positions of the steroid nucleus. cymitquimica.com

The primary pathway for its formation involves the metabolism of progesterone. wikipedia.org This process is understood to occur via the hydroxylation of progesterone at the 6β-position by cytochrome P450 enzymes, notably CYP3A4, to form 6β-hydroxyprogesterone, which is subsequently oxidized to this compound.

Early pharmacological studies, primarily from the 1950s, established a foundational understanding of its biological activity. Research indicated that this compound possesses a myotrophic (anabolic) action that is nearly as potent as that of progesterone. jst.go.jpjst.go.jpnii.ac.jp However, it demonstrates little to no significant progestational, estrogenic, or androgenic activity. ergo-log.comjst.go.jpnii.ac.jp Additionally, studies have noted that in large doses, it has a depressant effect on the central nervous system, similar in nature but lesser in potency than progesterone. jst.go.jpnii.ac.jp Some research has suggested its potential production in the placenta, where it may exert anabolic effects without significant androgenic action. jst.go.jpnii.ac.jp

Table 1: Summary of Investigated Biological Actions of this compound

| Biological Action | Finding | Reference |

|---|---|---|

| Progestational Effect | No demonstrable effect via Hooker-Forbes' method. | jst.go.jp |

| Androgenic/Estrogenic Action | Little to no activity observed. | jst.go.jpjst.go.jpnii.ac.jp |

| Myotrophic (Anabolic) Action | Potency observed to be nearly as strong as progesterone. | jst.go.jpjst.go.jpnii.ac.jp |

| Central Nervous System Effect | Depressant effect at large doses, approximately 1/6th to 1/7th the potency of progesterone. | jst.go.jpnii.ac.jp |

| Preputial Gland Effect | Hypertrophic action noted. | jst.go.jpjst.go.jpnii.ac.jp |

| Blood Pressure | Little influence observed. | jst.go.jpnii.ac.jp |

Identification of Research Gaps and Unexplored Areas

Despite its identification over 80 years ago, scientific investigation into this compound remains considerably limited compared to other progesterone derivatives. caringsunshine.com This has resulted in several significant gaps in the academic understanding of the compound.

A primary gap is the lack of comprehensive modern research into its physiological relevance. While early studies identified its anabolic properties, the precise molecular mechanisms underpinning this effect are unknown. ergo-log.com Its interactions with steroid receptors—including progesterone, androgen, and mineralocorticoid receptors—have not been fully characterized using contemporary pharmacological assays. researchgate.net

Furthermore, the complete metabolic pathway, including the specific enzymes responsible for its synthesis and catabolism in various human tissues and their regulation, is not fully elucidated. While CYP3A4 is implicated in the formation of its precursor, the broader enzymatic landscape remains unclear. wikipedia.org There is a notable scarcity of clinical studies in humans to validate the preclinical findings or to explore its potential as a biomarker for health or disease states. caringsunshine.com For instance, although it has been included in some nutritional supplements marketed for adrenal support, these uses are not substantiated by robust clinical evidence. caringsunshine.com The potential role of this compound in modulating inflammatory responses or its function within the complex steroid network of the central nervous system are other areas that are largely unexplored. caringsunshine.comucl.ac.uk

Prospective Avenues for Future Research and Applications in Steroid Science

The existing knowledge gaps surrounding this compound present numerous opportunities for future research in steroid science. A revitalized investigation using modern analytical and molecular biology techniques could yield significant insights.

Mechanistic and Pharmacological Studies:

Future research should focus on detailed in-vitro studies to characterize the binding affinity and functional activity of this compound at a full panel of steroid receptors (e.g., progesterone, androgen, glucocorticoid, and mineralocorticoid receptors). researchgate.net

Investigating the downstream signaling pathways activated by its myotrophic effects could clarify its mechanism of action and differentiate it from classical anabolic steroids.

Advanced Analytical and "Steroidomics" Research:

The use of advanced analytical platforms, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for accurately quantifying this compound in various biological matrices (plasma, urine, and tissue). creative-proteomics.comresearchgate.netnih.gov

Integrating this compound into comprehensive "steroidomics" profiles will help to understand its position within the broader steroid metabolic network and how its levels change in various physiological (e.g., menstrual cycle, pregnancy) and pathological conditions. nih.govmdpi.com Recent studies exploring steroid profiles in conditions like autism have highlighted alterations in progesterone metabolites, suggesting that including this compound in such analyses could provide new insights. nih.gov

Biotechnological and Synthetic Applications:

Further exploration of the enzymatic pathways for this compound synthesis could lead to biotechnological applications. researchgate.net Identifying and engineering specific cytochrome P450 or other enzymes could enable efficient and stereoselective bioproduction of the compound for research or potential therapeutic use.

Clinical and Translational Research:

Future clinical studies are needed to determine the normal physiological range of this compound and to explore its potential as a biomarker for endocrine disorders or other diseases. caringsunshine.com

Given its unique profile of being anabolic with low androgenicity, further research could explore if it or its derivatives have any therapeutic potential in conditions where muscle growth is desired without the typical side effects of androgenic steroids.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 6-Ketoprogesterone in laboratory settings?

- Methodological Answer : this compound (CAS 2243-08-5) is synthesized via oxidation of progesterone at the C6 position. Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment . Ensure protocols adhere to regulatory guidelines for impurity profiling, as outlined in safety data sheets (e.g., H302, H315 hazard classifications) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. For non-biological samples, UV-Vis spectrophotometry at 240 nm (based on its conjugated diene structure) or gas chromatography (GC) with flame ionization detection may suffice. Validate methods using reference standards (≥98% purity) and include internal standards (e.g., deuterated analogs) to control for matrix effects .

Q. What safety protocols are critical when handling this compound in vitro studies?

- Methodological Answer : Use PPE including nitrile gloves, lab coats, and safety goggles (EN 166 or NIOSH standards). Work under a fume hood to avoid inhalation of dust (H335 hazard). Store at 2–8°C in airtight containers, and dispose of waste via approved chemical disposal routes to prevent environmental contamination (WGK Germany Class 3) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic pathways of this compound in mammalian models?

- Methodological Answer : Use isotope-labeled this compound (e.g., ¹⁴C or ³H) for tracer studies. Conduct in vivo assays in rodent models, collecting plasma, liver, and kidney samples at timed intervals. Analyze metabolites via LC-MS/MS and compare with in vitro hepatocyte incubations to identify phase I/II metabolism (e.g., hydroxylation, glucuronidation). Control for interspecies variability by validating results across multiple models .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent carriers). Replicate experiments using standardized protocols (e.g., uniform DMSO concentrations ≤0.1%). Perform dose-response curves (0.1–100 µM) and statistical meta-analyses to identify outliers. Cross-validate findings with orthogonal assays (e.g., receptor binding vs. transcriptional activation) .

Q. How can structural modifications of this compound enhance its specificity for progesterone receptor isoforms?

- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to PR-A vs. PR-B isoforms. Synthesize analogs with substitutions at C11 or C17 and test using competitive binding assays (e.g., fluorescence polarization). Compare functional activity via reporter gene assays (e.g., luciferase under PRE control) to assess agonist/antagonist effects .

Methodological Frameworks and Best Practices

- Experimental Design : Use the PICO framework (Population: cell/organism model; Intervention: dose/analog; Comparison: vehicle/control; Outcome: receptor binding/metabolic half-life) to structure hypotheses .

- Data Validation : Include triplicate technical replicates and biological replicates (n ≥ 3) to ensure reproducibility. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical Compliance : Follow institutional guidelines for animal studies (e.g., ARRIVE 2.0) and chemical safety protocols (OSHA HCS/GHS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.